molecular formula C5H9BrO2 B3420372 bromomethyl butanoate CAS No. 186145-41-5

bromomethyl butanoate

Cat. No.: B3420372
CAS No.: 186145-41-5
M. Wt: 181.03 g/mol
InChI Key: KSBKJOHUPSXBMP-UHFFFAOYSA-N
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Description

Bromomethyl butanoate is an organic compound with the molecular formula C5H9BrO2. It is an ester derived from butanoic acid and bromomethanol. This compound is known for its reactivity due to the presence of both ester and bromomethyl functional groups, making it a valuable intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of “Butyryloxymethyl bromide” would depend on its use. For example, if used as a pharmaceutical, it might interact with biological receptors or enzymes . If used in a chemical reaction, it might act as a reactant, undergoing changes to form a new product .

Safety and Hazards

Like many brominated organic compounds, “Butyryloxymethyl bromide” could potentially be hazardous. It might cause skin and eye irritation, and could be harmful if inhaled or ingested . Proper safety precautions should be taken when handling such compounds .

Future Directions

The future research directions for “Butyryloxymethyl bromide” would depend on its potential applications. For instance, if it has pharmaceutical applications, research might focus on improving its efficacy or reducing side effects . If it’s used in chemical synthesis, research might aim to improve its synthesis method or discover new reactions it can participate in .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromomethyl butanoate can be synthesized through the esterification of butanoic acid with bromomethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromomethyl butanoate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to other esters.

Properties

IUPAC Name

bromomethyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKJOHUPSXBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186145-41-5
Record name bromomethyl butanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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